chemical structure of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline
chemical structure of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline
An In-Depth Technical Guide to the Chemical Structure and Applications of 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline
This technical guide provides a comprehensive overview of 2-chloro-3-hydrazinyl-1,4-dihydroquinoxaline, a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, spectroscopic characterization, and utility as a versatile synthetic intermediate.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have established them as a focal point in the field of medicinal chemistry. Within this family of compounds, 2-chloro-3-hydrazinyl-1,4-dihydroquinoxaline serves as a key building block, enabling the synthesis of more complex molecular architectures with potential therapeutic applications.
Chemical Structure and Tautomerism
The compound is systematically named (3-chloroquinoxalin-2-yl)hydrazine.[1] However, it is commonly referred to as 2-chloro-3-hydrazinoquinoxaline. The "1,4-dihydro" designation in the topic refers to a potential tautomeric form of the molecule. Tautomerism is a critical concept in understanding the reactivity and biological interactions of such heterocyclic systems.
The quinoxaline ring system, when substituted with a hydrazinyl group, can exist in equilibrium between the hydrazinyl form and a hydrazono-1,2-dihydroquinoxaline form. This equilibrium is influenced by factors such as the solvent, temperature, and pH.
Caption: Tautomeric equilibrium of 2-chloro-3-hydrazinoquinoxaline.
For the purpose of this guide, we will primarily refer to the compound as 2-chloro-3-hydrazinoquinoxaline, which is its most commonly cited name.
Table 1: Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (3-chloroquinoxalin-2-yl)hydrazine | [1] |
| CAS Number | 51347-93-4 | [1] |
| Molecular Formula | C₈H₇ClN₄ | [1] |
| Molecular Weight | 194.62 g/mol | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | [1] |
Synthesis and Purification
The synthesis of 2-chloro-3-hydrazinoquinoxaline is typically achieved through the nucleophilic substitution of a chlorine atom in 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction is generally straightforward and proceeds with good yield.
Caption: Synthetic pathway for 2-chloro-3-hydrazinoquinoxaline.
Experimental Protocol: Synthesis of 2-Chloro-3-hydrazinoquinoxaline
This protocol is adapted from established literature procedures.
Materials:
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2,3-Dichloroquinoxaline
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Hydrazine hydrate (98-100%)
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Ethanol
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Methanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloroquinoxaline in ethanol.
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Slowly add hydrazine hydrate to the stirred solution at room temperature.
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Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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A precipitate will form during the reaction. Collect the solid product by vacuum filtration.
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Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.
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For further purification, recrystallize the crude product from hot methanol.
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Dry the purified product under vacuum to obtain 2-chloro-3-hydrazinoquinoxaline as a crystalline solid.
Synthesis of the Precursor: 2,3-Dichloroquinoxaline
The starting material, 2,3-dichloroquinoxaline, can be synthesized from o-phenylenediamine through a two-step process:
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Condensation: Reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione.
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Chlorination: Treatment of 1,4-dihydroquinoxaline-2,3-dione with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 2,3-dichloroquinoxaline.
Physicochemical Properties
A summary of the computed physicochemical properties of 2-chloro-3-hydrazinoquinoxaline is provided below.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 63.8 Ų | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoxaline ring and the protons of the hydrazinyl group.
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Aromatic Protons (δ 7.5-8.0 ppm): The four protons on the benzene ring of the quinoxaline moiety will likely appear as a complex multiplet in this region.
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-NH-NH₂ Protons (variable): The chemical shifts of the hydrazinyl protons are highly dependent on the solvent and concentration. The -NH- proton is expected to appear as a broad singlet, and the -NH₂ protons as another broad singlet. These signals will be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show signals for the eight carbon atoms of the quinoxaline ring.
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Aromatic Carbons (δ 120-145 ppm): The six carbons of the benzene ring and the two non-substituted carbons of the pyrazine ring will resonate in this region.
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C-Cl and C-N Carbons (δ 145-160 ppm): The two carbons of the pyrazine ring bearing the chloro and hydrazinyl substituents are expected to appear at a lower field due to the electron-withdrawing effects of the nitrogen and chlorine atoms.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide valuable information about the functional groups present in the molecule.
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N-H Stretching (3200-3400 cm⁻¹): The hydrazinyl group will exhibit characteristic N-H stretching vibrations in this region. A primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while a secondary amine (-NH-) shows a single band.
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C=N and C=C Stretching (1500-1650 cm⁻¹): The stretching vibrations of the C=N bonds within the pyrazine ring and the C=C bonds of the aromatic system will appear in this range.
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C-Cl Stretching (600-800 cm⁻¹): The C-Cl stretching vibration is expected in the fingerprint region.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion peak (m/z 194 and 196).
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Fragmentation: Common fragmentation pathways may include the loss of the chlorine atom, the hydrazinyl group, or cleavage of the quinoxaline ring.
Caption: General workflow for the synthesis and characterization of quinoxaline derivatives.
Applications in Organic Synthesis
2-Chloro-3-hydrazinoquinoxaline is a valuable intermediate for the synthesis of various fused heterocyclic systems, most notably[1][2][3]triazolo[4,3-a]quinoxalines. These compounds are of interest due to their potential biological activities.
Synthesis of[1][2][3]Triazolo[4,3-a]quinoxalines
The reaction of 2-chloro-3-hydrazinoquinoxaline with various one-carbon synthons, such as triethyl orthoformate or formic acid, leads to the formation of the triazole ring.
Caption: Synthesis of a triazolo[4,3-a]quinoxaline derivative.
The resulting 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline can be further functionalized by nucleophilic substitution of the remaining chlorine atom, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries for drug discovery.
Biological Activity
Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities. 2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline itself has been investigated for its antifungal properties.
Antifungal Activity
Recent studies have highlighted the efficacy of 2-chloro-3-hydrazinylquinoxaline against various species of Candida, including strains that are resistant to conventional antifungal agents. This suggests its potential as a lead compound for the development of new antifungal drugs.
The proposed mechanism of action for the antifungal activity of some quinoxaline derivatives involves the inhibition of microbial DNA synthesis or the disruption of the fungal cell membrane. Further research is needed to elucidate the specific mechanism of 2-chloro-3-hydrazinylquinoxaline.
Conclusion
2-Chloro-3-hydrazinyl-1,4-dihydroquinoxaline is a versatile and valuable heterocyclic compound. Its straightforward synthesis and its utility as a precursor for more complex fused ring systems make it an important tool for synthetic and medicinal chemists. The demonstrated antifungal activity of this compound and its derivatives underscores the potential of the quinoxaline scaffold in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers working with this compound, from its synthesis and characterization to its application in the design and discovery of novel bioactive molecules.
References
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PubChem. (n.d.). 2-Chloro-3-hydrazinoquinoxaline. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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PrepChem. (n.d.). Synthesis of 2-chloro-3-hydrazinoquinoxaline. Retrieved March 7, 2024, from [Link]
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Al-Sanea, M. M., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1245, 131057. [Link]
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Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1204. [Link]
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Al-Suwaidan, I. A., et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. Journal of Infection and Public Health, 17(5), 764-771. [Link]
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Krishnan, V., et al. (2023).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 28(14), 5485. [Link]
